Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the key starting material, methyl 2,4-dichloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This compound undergoes a hydrodechlorination reaction using zinc dust in solvents such as isopropyl alcohol or ethanol, followed by the addition of acetic acid under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of eco-friendly and green chemistry principles. For example, the use of non-hazardous and renewable solvents like ethanol and dimethyl sulfoxide (DMSO) is preferred. Additionally, the amidation reaction can be optimized using DMSO instead of hazardous solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms using zinc dust and solvents like ethanol or isopropyl alcohol.
Ester Hydrolysis: Catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol, this reaction converts the ester group into a carboxylic acid.
Common Reagents and Conditions
Zinc dust: Used in hydrodechlorination reactions.
Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.
4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .
Scientific Research Applications
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, including those targeting cyclin-dependent kinases (CDK4/6) for cancer treatment.
Chemical Research: It serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Biological Studies: The compound’s derivatives have shown activity against breast cancer cell lines and antibacterial properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: A closely related compound with similar structural features.
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide: Another derivative with potential pharmaceutical applications.
Uniqueness
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acids. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .
Biological Activity
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer, anti-microbial, and antioxidant activities.
- Molecular Formula : C₁₄H₁₇ClN₄O
- Molecular Weight : 292.77 g/mol
- CAS Registry Number : 1211443-61-6
Synthesis and Derivatives
Research indicates that various derivatives of this compound have been synthesized using solvent-free microwave irradiation techniques. These derivatives have been screened for their biological activities, particularly focusing on their efficacy against cancer cell lines and microbial strains.
1. Anti-Cancer Activity
In vitro studies have demonstrated that several derivatives of this compound exhibit notable anti-cancer properties. For instance:
- MCF-7 Cell Line : Compounds derived from this parent structure showed promising results against the MCF-7 breast cancer cell line. Specifically, compounds such as 6e (51.35 μg/mL) and 6f (60.14 μg/mL) displayed significant cytotoxicity, indicating their potential as anti-cancer agents .
2. Anti-Microbial Activity
The synthesized compounds were also evaluated for their anti-microbial properties:
Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6d | S. pneumoniae | Not specified |
6f | B. cereus | Not specified |
6f | S. aureus | Not specified |
These compounds demonstrated potent antibacterial activity against several strains, particularly against S. pneumoniae and S. aureus, suggesting their utility in treating bacterial infections .
3. Antioxidant Activity
The antioxidant potential of these compounds was assessed using the DPPH assay method:
- Compound 7a showed a high potential for antioxidant activity with an IC50 value of 52.21 μg/mL, indicating its effectiveness in scavenging free radicals .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to specific biological targets:
- The binding energy for the most active compounds ranged from -7.12 kcal/mol to -1.21 kcal/mol when docked to the estrogen receptor alpha (ER-alpha), highlighting their potential mechanism of action in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Synthesis and Screening : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and screened them for various biological activities, confirming that modifications in the cyclopentyl group significantly influenced their efficacy against cancer and microbial strains .
- Therapeutic Applications : The compound's derivatives are being explored for therapeutic applications beyond oncology, including possible roles in treating neurodegenerative diseases due to their antioxidant properties .
Properties
IUPAC Name |
methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPELSIJDJQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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